2-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of “2-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the relocation of heteroatoms within the rings of condensed systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride” include a density of 1.3±0.1 g/cm3, boiling point of 373.3±42.0 °C at 760 mmHg, and a flash point of 179.6±27.9 °C . It also has a molar refractivity of 41.2±0.3 cm3, and a polar surface area of 66 Å2 .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A significant application involves the synthesis of novel pyrimidine derivatives with considerable antimicrobial activities. For instance, a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids were prepared and evaluated for their antimicrobial properties, showing significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).
Novel Synthesis Routes and Reactions
Research has also explored innovative synthesis routes and reactions involving pyrimidine derivatives. Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, highlighting the versatility of these compounds in chemical synthesis (Kappe & Roschger, 1989).
Anti-inflammatory and Analgesic Activities
Another area of application includes evaluating the anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, underscoring the potential of pyrimidine derivatives in developing new therapeutic agents (Abignente et al., 1984).
Novel Antiallergy Agents
Furthermore, pyrimidine derivatives have been explored for their antiallergenic properties. A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives exhibited oral activity against rat passive cutaneous anaphylaxis, indicating their potential as novel orally active antiallergy agents (Temple et al., 1979).
properties
IUPAC Name |
2-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-2-5-8-4(7(11)12)3-6(10)9-5;/h3H,2H2,1H3,(H,11,12)(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLILIHQDRJNSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid;hydrochloride | |
CAS RN |
2416243-11-1 |
Source
|
Record name | 2-ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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